Cdp-840

Description

Overview of Cyclic Nucleotide Metabolism and Phosphodiesterase Function

Cyclic nucleotides, primarily cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are crucial second messengers in a vast array of cellular signaling pathways. nih.govmdpi.com They are synthesized by adenylyl and guanylyl cyclases, respectively, in response to external stimuli like hormones. oup.com Their intracellular concentrations are meticulously regulated by a superfamily of enzymes known as phosphodiesterases (PDEs), which catalyze their breakdown into inactive 5'-monophosphates. nih.govphysiology.orgresearchgate.net This enzymatic degradation is a critical mechanism for terminating signal transduction and maintaining cellular homeostasis. oup.com

The PDE superfamily is extensive, comprising 11 distinct families (PDE1-PDE11) classified based on their structure, substrate specificity, and regulatory properties. physiology.orgresearchgate.netfrontiersin.org Some PDEs are specific for cAMP (PDE4, PDE7, PDE8), some for cGMP (PDE5, PDE6, PDE9), and others can hydrolyze both (PDE1, PDE2, PDE3, PDE10, PDE11). mdpi.comijbs.com This diversity allows for precise control over cyclic nucleotide signaling in different cell types and subcellular compartments. frontiersin.org

Biological Significance of Phosphodiesterase 4 (PDE4) in Cellular Regulation

Among the PDE families, PDE4 is particularly significant as it specifically hydrolyzes cAMP with high affinity. nih.govmdpi.com This makes it a primary regulator of cAMP levels in a multitude of cell types, including immune cells, brain cells, and airway smooth muscle cells. frontiersin.orgresearchgate.netkarger.com The PDE4 family itself is complex, consisting of four genes (PDE4A, PDE4B, PDE4C, and PDE4D) that give rise to over 20 different isoforms through alternative splicing. karger.comreumatologiaclinica.org

This isoform diversity allows for the compartmentalization of cAMP signaling, creating distinct microenvironments within a single cell where cAMP levels can be independently regulated. frontiersin.orgmdpi.com This spatial control is crucial for the specificity of cellular responses to various stimuli. frontiersin.org PDE4 is implicated in a wide range of cellular processes, including inflammation, cell proliferation and differentiation, apoptosis, and synaptic plasticity. mdpi.comfrontiersin.orgresearchgate.net Dysregulation of PDE4 activity has been linked to various diseases, including inflammatory conditions like asthma and COPD, as well as neurological and psychiatric disorders. frontiersin.orgmdpi.comijbs.com

Historical Perspective on Selective PDE4 Inhibitor Development

The therapeutic potential of inhibiting PDEs was recognized early on with the use of non-selective inhibitors like theophylline (B1681296) for asthma. nih.govnih.gov However, the broad action of such drugs led to a range of side effects. This spurred the development of more selective inhibitors targeting specific PDE families. nih.gov

The 1980s and 1990s saw a surge in the development of selective PDE4 inhibitors, with rolipram (B1679513) being one of the earliest and most extensively studied. nih.govmdpi.com While rolipram demonstrated anti-inflammatory effects, its clinical utility was hampered by significant side effects, particularly nausea and emesis. mdpi.comnih.gov This led to the hypothesis that these adverse effects were linked to the inhibition of a specific conformation of the PDE4 enzyme, known as the high-affinity rolipram binding state (HARBS). frontiersin.orgresearchgate.net

Subsequent research focused on developing PDE4 inhibitors with a different binding profile, aiming to separate the anti-inflammatory effects from the emetic side effects. This quest for a better therapeutic index paved the way for the development of second-generation PDE4 inhibitors, including CDP-840. frontiersin.orggre.ac.uk

Academic Research Focus on this compound and its Contributions to PDE4 Biology

This compound distinguished itself from rolipram by acting as a simple competitive inhibitor of all PDE4 isoenzymes, without the same pronounced interaction with the high-affinity rolipram binding site. nih.govwvu.edu This characteristic made it a valuable tool for investigating the functional consequences of PDE4 inhibition and for testing the hypothesis regarding the role of HARBS in mediating side effects. frontiersin.orgwvu.edu

Academic studies utilizing this compound have provided significant insights into the role of PDE4 in various biological systems. For instance, research demonstrated its ability to inhibit the late asthmatic response to allergen challenge, suggesting a primary anti-inflammatory mechanism of action. ersnet.orgnih.gov In vitro metabolism studies of this compound in different species also highlighted the importance of considering metabolic profiles in drug development and led to structural optimization efforts. nih.govresearchgate.net

Furthermore, comparative studies with other PDE4 inhibitors like rolipram and piclamilast (B1677781) helped to dissect the behavioral and neurochemical effects associated with different PDE4 inhibitor binding profiles. frontiersin.orgresearchgate.netwvu.edu These investigations have been crucial in advancing our understanding of the intricate biology of PDE4 and have guided the ongoing development of new, more targeted PDE4 inhibitors for a range of diseases.

Inhibitory Activity of this compound on PDE4 Isoenzymes

| PDE4 Isoenzyme | IC50 (nM) |

|---|---|

| PDE4A | 4 |

| PDE4B | 9 |

| PDE4C | 9 |

| PDE4D | 45 |

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for different human recombinant PDE4 isoenzymes. Data sourced from R&D Systems. rndsystems.com

Comparative Inhibitory Profile of this compound

| Enzyme | This compound IC50 (µM) |

|---|---|

| PDE-1 | > 100 |

| PDE-2 | > 100 |

| PDE-3 | > 100 |

| PDE-5 | > 100 |

| PDE-7 | > 100 |

This table shows the high selectivity of this compound for PDE4, with minimal to no inhibitory effect on other phosphodiesterase families at concentrations up to 100 µM. Data sourced from Perry et al. (1998). nih.gov

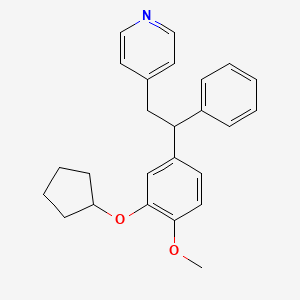

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUUPXBCDMQYRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Pharmacology of Cdp 840

Mechanisms of Phosphodiesterase 4 Inhibition

CDP-840's primary mechanism of action is the inhibition of PDE4, an enzyme family responsible for the hydrolysis of cAMP. nih.govguidetopharmacology.org This inhibition is both competitive and stereoselective, with specific interactions at distinct binding sites within the enzyme.

Competitive Inhibition of PDE4 Isoenzymes (PDE4A, PDE4B, PDE4C, PDE4D)

This compound acts as a simple competitive inhibitor of all four PDE4 isoenzymes: PDE4A, PDE4B, PDE4C, and PDE4D. nih.govncats.iotocris.com This means it directly competes with the natural substrate, cAMP, for the active site of the enzyme. By binding to the active site, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. Research has shown that this compound potently inhibits these isoenzymes with IC50 values (the concentration required to inhibit 50% of the enzyme's activity) in the nanomolar range. nih.gov Specifically, IC50 values for human recombinant PDE4 isoforms have been reported as 4 nM for PDE4A, 9 nM for PDE4B, 9 nM for PDE4C, and 45 nM for PDE4D. tocris.comrndsystems.com The compound shows no significant selectivity among the PDE4A, B, and C isoenzymes. nih.gov

| Isoenzyme | IC50 (nM) |

| PDE4A | 4 tocris.comrndsystems.com |

| PDE4B | 9 tocris.comrndsystems.com |

| PDE4C | 9 tocris.comrndsystems.com |

| PDE4D | 45 tocris.comrndsystems.com |

Stereo-selective Activity and Enantiomeric Potency

The inhibitory activity of this compound is highly dependent on its specific three-dimensional structure, a property known as stereoselectivity. This compound is the R-enantiomer of the compound. nih.gov Its corresponding S-enantiomer, known as CT-1731, is significantly less active. amanote.comnih.gov Studies have demonstrated that the S-enantiomer is 10 to 50 times less potent in inhibiting all tested forms of PDE4. amanote.comnih.gov This stark difference in potency between the two enantiomers highlights the specific conformational requirements for effective binding to the PDE4 active site. Both enantiomers are inactive against other phosphodiesterase families, such as PDE1, PDE2, PDE3, and PDE5. amanote.comnih.gov

| Enantiomer | Relative Potency |

| This compound (R-enantiomer) | High |

| CT-1731 (S-enantiomer) | 10-50 times less potent than this compound amanote.comnih.gov |

Interactions with High-Affinity Rolipram (B1679513) Binding Sites (HARBS) and Low-Affinity Binding Sites (LABRS)

The interaction of PDE4 inhibitors with different conformational states of the enzyme, known as the high-affinity rolipram binding site (HARBS) and the low-affinity rolipram binding site (LARBS), is a key aspect of their pharmacology. Rolipram, another PDE4 inhibitor, exhibits complex inhibition kinetics due to its differential binding to these sites. nih.gov In contrast, this compound acts as a simple competitive inhibitor across all PDE4 isoenzymes. nih.gov

While both this compound and rolipram can inhibit the high-affinity binding of [3H]-rolipram to PDE4A, B, C, and D with similar apparent dissociation constants (Kd app), their interaction profiles differ. nih.gov Competition studies for [3H]piclamilast binding, a radioligand that binds to both HARBS and LARBS, showed that the competition curve for this compound was best described by a one-site model, unlike rolipram which required a two-site model. nih.gov This suggests that this compound interacts more uniformly with the enzyme, likely at the catalytic site, which is consistent with its simple competitive inhibition profile. nih.govnih.gov There is a correlation between high-affinity binding of some PDE4 inhibitors and their emetic activity. frontiersin.org

Modulation of Intracellular Cyclic Nucleotide Signaling

Elevation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

The primary consequence of PDE4 inhibition by this compound is the accumulation of intracellular cAMP. ontosight.ainih.gov By preventing its degradation, this compound effectively increases the concentration of this second messenger within the cell. Studies in isolated hepatocytes have shown that this compound can induce a significant increase in cellular cAMP levels. nih.gov For instance, preincubation with this compound (50 microM) for 2 hours resulted in a 33% increase in hepatocyte cAMP levels. nih.gov Repeated treatment with this compound in rats has also been shown to increase cAMP levels in the hippocampus and prefrontal cortex. researchgate.net This elevation of cAMP is the foundational step for the subsequent activation of downstream signaling pathways.

Activation of Downstream cAMP-Dependent Protein Kinase (PKA) Pathways

The increased intracellular cAMP resulting from this compound activity leads to the activation of cAMP-dependent protein kinase, also known as protein kinase A (PKA). nih.govscbt.com PKA is a key enzyme that, once activated by cAMP, phosphorylates a variety of substrate proteins, thereby altering their activity and triggering a cascade of cellular responses. scbt.com The cAMP/PKA signaling pathway is integral to numerous physiological processes. nih.gov For example, in platelets, the elevation of cAMP by PDE inhibitors and subsequent PKA activation influences platelet aggregation through the phosphorylation of relevant proteins. scbt.com Research has also demonstrated that repeated treatment with this compound in rats leads to increased phosphorylation of the cAMP response element-binding protein (pCREB), a downstream target of PKA, in the hippocampus. researchgate.net

Phosphorylation of cAMP Response Element Binding Protein (CREB)

The elevation of intracellular cAMP initiated by this compound directly influences the cAMP/protein kinase A (PKA) signaling cascade. nih.gov A key downstream target of this pathway is the cAMP Response Element Binding Protein (CREB), a transcription factor that regulates the expression of numerous genes. sdbonline.orgcellsignal.com Activation of PKA leads to the phosphorylation of CREB at its Serine-133 residue, transforming it into its active form, phospho-CREB (pCREB). nih.govsdbonline.org

In-vivo studies have demonstrated that treatment with this compound increases the phosphorylation of CREB. nih.govapexbt.com Repeated administration of this compound resulted in a significant elevation of pCREB levels in both the hippocampus and prefrontal cortex. nih.gov Specifically, doses of 10 and 30 mg/kg of this compound increased pCREB in the prefrontal cortex by 32% and 60%, respectively, without affecting the total expression of CREB. nih.gov This activation of the cAMP/pCREB signaling cascade is a central mechanism through which this compound exerts its cellular effects. nih.gov

| Dose (mg/kg) | Increase in pCREB (%) |

|---|---|

| 10 | 32% |

| 30 | 60% |

Cellular Impact on Immune and Inflammatory Cell Function (In Vitro Studies)

This compound's primary function as a PDE4 inhibitor makes it a significant modulator of immune and inflammatory cells, where PDE4 is the predominant PDE isoenzyme. ersnet.org The resulting increase in intracellular cAMP generally leads to a suppression of inflammatory cell activity. nih.gov

Regulation of Pro-Inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-alpha)

A major anti-inflammatory effect of this compound is its ability to inhibit the production of pro-inflammatory cytokines. psu.edu The inhibition of PDE4 is known to suppress the synthesis of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation, from monocytes and macrophages. researchgate.netaai.org In vitro studies using human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) showed that this compound is an effective inhibitor of TNF-α release. gre.ac.uk In this cell-based assay, the potency of this compound in inhibiting TNF-α was found to be comparable to that of rolipram and SB 207499. gre.ac.uk The cAMP/PKA cascade, activated by PDE4 inhibition, can inhibit the nuclear factor kappa B (NF-κB) pathway, a critical transcriptional activator for inflammatory genes, including TNF-α. mdpi.com

Influence on Eosinophil Activation and Degranulation

This compound demonstrates significant inhibitory effects on eosinophils, which play a crucial role in the pathophysiology of allergic diseases. scielo.br The elevation of cAMP in eosinophils following PDE4 inhibition is associated with the suppression of their activation and recruitment. scielo.brnih.gov In vivo studies have confirmed that this compound can reduce interleukin-5 (IL-5)-induced pleural eosinophilia in rats and antigen-induced pulmonary eosinophilia in guinea pigs. nih.gov Furthermore, eosinophils recovered from this compound-treated animals showed higher levels of intracellular eosinophil peroxidase (EPO), suggesting that the compound has a stabilizing effect that inhibits eosinophil degranulation. nih.gov

Effects on Neutrophil and Monocyte Responses

The effects of this compound extend to other innate immune cells, including neutrophils and monocytes. However, its activity against neutrophil accumulation appears less pronounced than its effects on eosinophils. nih.gov In models of carrageenan-induced pleurisy, this compound was less active than the corticosteroid dexamethasone (B1670325) in preventing neutrophil influx. nih.gov

In contrast, this compound effectively modulates monocyte function. As key producers of TNF-α, the inhibition of this cytokine's release from LPS-stimulated human PBMCs demonstrates a direct regulatory impact on monocyte responses. gre.ac.ukopen.ac.uk By inhibiting PDE4, this compound can regulate the generation of cytokines from monocytes, highlighting its potential to control monocyte-driven inflammation. open.ac.uk

Modulation of Lymphocyte Proliferation and Cytokine Secretion Profiles

This compound also influences the adaptive immune system by modulating lymphocyte function. The increase in cAMP levels in T-cells following PDE4 inhibition has a distinct impact on their activity. aai.org In vitro studies on T-cells show that PDE4 inhibitors are generally potent, non-selective inhibitors of cytokine production. open.ac.uk However, they are only weak inhibitors of cellular proliferation. open.ac.uk High concentrations of cAMP are known to decrease both the proliferation and cytokine secretion of lymphocytes. nih.gov The inhibition of PDE4 and the consequent rise in cAMP can suppress the production of cytokines such as IL-2 and IFN-γ, which are critical for T-cell clonal expansion. aai.orgatsjournals.org

| Cell Type | Observed Effect | Key Mediator | Reference |

|---|---|---|---|

| Monocytes/Macrophages | Inhibition of pro-inflammatory cytokine production | TNF-α | gre.ac.ukopen.ac.uk |

| Eosinophils | Inhibition of activation, recruitment, and degranulation | cAMP | scielo.brnih.govnih.gov |

| Neutrophils | Weak inhibition of accumulation | N/A | nih.gov |

| Lymphocytes (T-Cells) | Potent inhibition of cytokine secretion, weak inhibition of proliferation | cAMP, IL-2, IFN-γ | nih.govaai.orgopen.ac.uk |

| PDE4 Isoenzyme | IC50 (nM) |

|---|---|

| PDE4A | 4 |

| PDE4B | 9 |

| PDE4C | 9 |

| PDE4D | 45 |

Preclinical Pharmacological Investigations of Cdp 840 in Animal Models

Effects in Models of Respiratory Inflammation and Airway Physiology

Investigations in animal models of respiratory inflammation and altered airway physiology have demonstrated several key effects of CDP-840. ersnet.orgamanote.comlookchem.comnih.gov

Inhibition of Antigen-Induced Bronchoconstriction

This compound has shown inhibitory effects on bronchoconstriction induced by antigen challenge in sensitized animal models. In conscious squirrel monkeys sensitized to Ascaris antigen, oral administration of this compound resulted in partial inhibition of both the acute and late phase bronchoconstrictor responses. Intravenous administration demonstrated improved potency in inhibiting both phases of the response. nih.govcdnsciencepub.comcapes.gov.br Studies in sensitized guinea pigs also indicated that this compound could dose-dependently reduce antigen-induced bronchoconstriction. lookchem.comnih.gov This effect appears to be independent of direct bronchodilatory action. nih.govcdnsciencepub.com

Attenuation of Pulmonary Eosinophilic Inflammation

Pulmonary eosinophilic inflammation is a hallmark feature of allergic airway diseases. frontiersin.orgresearchgate.net this compound has been evaluated for its ability to attenuate this inflammatory response in animal models. In sensitized guinea pigs, this compound reduced antigen-induced pulmonary eosinophilia in a dose-dependent manner. amanote.comlookchem.comnih.gov Furthermore, the eosinophils in pleural exudates from this compound-treated animals exhibited higher levels of eosinophil peroxidase (EPO), suggesting a potential stabilizing effect on eosinophil degranulation. amanote.comlookchem.comnih.gov In an allergic rabbit model, this compound was found to be effective in inhibiting antigen-induced pulmonary eosinophilia. ersnet.orgtums.ac.irresearchgate.netkarger.com

Reversal of Induced Bronchial Hyperresponsiveness

Bronchial hyperresponsiveness (BHR) is a characteristic feature of asthma, involving an exaggerated constrictor response to various stimuli. researchgate.net this compound has demonstrated effects on induced BHR in animal models. In guinea pigs, this compound dose-dependently inhibited ozone-induced hyperreactivity to histamine. lookchem.comnih.govnih.gov This suggests that this compound may be able to suppress BHR without acting as an overt bronchodilator. nih.gov

Evaluation in Models of Systemic Inflammatory Processes

Beyond respiratory inflammation, this compound has also been evaluated in animal models representing systemic inflammatory processes.

Reduction of Induced Pleural Eosinophilia

This compound has demonstrated efficacy in reducing eosinophil accumulation in non-respiratory tissues in response to inflammatory stimuli. In rats, oral administration of this compound caused a dose-dependent reduction of interleukin-5 (IL-5)-induced pleural eosinophilia. amanote.comlookchem.comnih.govnih.gov In this model, this compound was found to be approximately equi-active with dexamethasone (B1670325) and more potent than other PDE4 inhibitors like rolipram (B1679513). amanote.comnih.gov Eosinophils from treated animals also showed higher EPO levels, indicating reduced degranulation. amanote.comlookchem.comnih.gov

General Anti-Inflammatory Effects in Specific Animal Models

While this compound exhibits anti-inflammatory effects in models of eosinophil-driven inflammation, its activity in models of general inflammation appears to be less pronounced compared to corticosteroids. In a carrageenan-induced pleurisy model in rats, this compound was less active than dexamethasone in preventing neutrophil accumulation and exudate formation, suggesting it may not possess broad general anti-inflammatory activity in this specific model. amanote.comnih.gov However, PDE4 inhibitors in general are recognized for their anti-inflammatory potential in various animal models. nih.govscielo.brresearchgate.net this compound has also been included in studies investigating PDE4 inhibitors' effects in models of spinal cord injury, where PDE4 inhibition reduced leukocyte infiltration and oxidative processes. nih.gov

Data Tables

Based on the preclinical findings, the following tables summarize some of the key data points regarding this compound's effects in animal models.

Neuropharmacological Activities and Central Nervous System Effects

Investigations into the neuropharmacological effects of this compound in animal models have focused on its ability to modulate intracellular signaling pathways and influence neuronal processes and behavior.

Alterations in Brain Region-Specific cAMP and pCREB Levels

Repeated treatment with this compound has been shown to increase levels of cyclic adenosine (B11128) monophosphate (cAMP) and phosphorylated cAMP response element-binding protein (pCREB) in specific brain regions of rats, including the hippocampus and prefrontal cortex. After 16 days of treatment, significant increases in cAMP were observed at a dose of 30 mg/kg, while pCREB levels were increased at both 10 mg/kg (36%) and 30 mg/kg (55%) in the hippocampus psu.edunih.gov. In the prefrontal cortex, 10 mg/kg and 30 mg/kg of this compound increased pCREB by 32% and 60%, respectively psu.edu. Acute treatment with 30 mg/kg this compound also induced transient increases in cAMP and pCREB in these regions, with peak effects observed 2 hours post-treatment psu.edunih.gov.

Table 1: Effects of Repeated this compound Treatment (16 days) on cAMP and pCREB in Rat Brain

| Brain Region | Dose (mg/kg) | cAMP Increase (%) | pCREB Increase (%) |

| Hippocampus | 10 | Not significant | 36 |

| Hippocampus | 30 | 145 | 55 |

| Prefrontal Cortex | 10 | Not significant | 32 |

| Prefrontal Cortex | 30 | 112 | 60 |

*Data derived from repeated treatment studies in rats psu.edunih.gov.

Impact on Hippocampal Cell Proliferation and Survival

Studies in rats have investigated the effects of repeated this compound administration on hippocampal neurogenesis, a process involving the proliferation and survival of new neurons in the hippocampus sciencex.com. Repeated treatment with 30 mg/kg this compound for 16 days was found to increase cell proliferation in the hippocampus, but it did not significantly increase the survival of newborn cells in this region psu.edunih.govresearchgate.net. This contrasts with the effects observed with other PDE4 inhibitors like rolipram and piclamilast (B1677781), which increased both proliferation and survival at certain doses psu.edunih.govresearchgate.net.

Modulation of Behavior in Relevant Preclinical Paradigms

This compound has been evaluated in animal models relevant to neuropsychiatric conditions. In the forced-swim test in rats, a model used to assess antidepressant-like effects, repeated treatment with this compound at doses of 10 and 30 mg/kg decreased immobility, indicating an antidepressant-like effect psu.eduresearchgate.netresearchgate.net. This effect was observed in a dose-dependent manner after 16 days of treatment researchgate.net. Acute treatment with 3 mg/kg this compound also decreased immobility in the forced-swim test at 30 minutes post-treatment, but not at 2 hours post-treatment psu.edunih.gov.

This compound has also been investigated for its effects on alcohol consumption in rodent models. In a 24-hour two-bottle choice test in mice, this compound reduced alcohol intake and preference during the first 6 hours, although this effect was not sustained over the full 24-hour period frontiersin.orgnih.gov. In a limited access (3-hour) test, this compound reduced both alcohol consumption and preference without altering total fluid intake frontiersin.orgnih.gov.

Comparative Analysis of this compound Efficacy with Other PDE4 Inhibitors in Preclinical Settings

Preclinical studies have compared the efficacy of this compound with other PDE4 inhibitors, particularly rolipram and piclamilast, which differ in their interaction with the high-affinity and low-affinity binding conformers of PDE4 psu.eduresearchgate.net. This compound is reported to have a weaker interaction with the high-affinity binding conformer (HARBS) compared to rolipram and piclamilast psu.edunih.govresearchgate.net.

In studies examining cAMP and pCREB levels in rat brain, repeated treatment with this compound at higher doses (30 mg/kg) was required to achieve similar increases in cAMP and pCREB in the hippocampus and prefrontal cortex compared to lower doses of rolipram (3 mg/kg) and piclamilast (1 mg/kg) psu.edunih.gov.

In the forced-swim test, while repeated treatment with this compound produced antidepressant-like effects, rolipram and piclamilast tended to produce greater reductions in immobility at the doses tested psu.eduresearchgate.net. Studies on alcohol consumption in mice also showed that while this compound transiently reduced intake, another PDE4 inhibitor, mesopram, produced a longer-lasting reduction frontiersin.orgnih.gov.

In a guinea pig model of eosinophil recruitment, rolipram and another PDE4 inhibitor, RP 73401, were found to be more active than this compound when administered orally scielo.br.

These comparisons suggest that the differential interactions with PDE4 binding conformers may contribute to variations in the potency and efficacy observed among different PDE4 inhibitors in preclinical models psu.edunih.govresearchgate.net.

Assessment of Class-Specific Undesirable Effects in Animal Models

PDE4 inhibitors as a class are known to be associated with certain undesirable effects, such as nausea and emesis karger.comnih.gov. Preclinical studies in animal models are used to assess these class-specific effects.

This compound has been reported as being non-emetic in ferrets at a dose of 30 mg/kg when administered orally nih.gov. This is a relevant finding because emesis is a dose-limiting side effect for many PDE4 inhibitors karger.comnih.gov. The correlation between high-affinity binding to PDE4 and emetic activity in animal models like the house musk shrew has been noted, suggesting that inhibitors with lower high-affinity binding might have reduced emetic potential nih.gov. This compound's weaker interaction with the HARBS might contribute to its observed lack of emetic activity in ferrets at the tested dose nih.govpsu.edunih.govresearchgate.net.

Studies investigating the effects of PDE4 inhibitors on alcohol consumption in mice also noted that reduction of ethanol (B145695) and total fluid intake without changes in preference in the limited access test might be due to the sedative activity of PDE4 inhibitors frontiersin.org. While not explicitly detailed for this compound in the search results, sedation is a potential class-specific effect that could influence behavioral outcomes in animal models.

The in vitro metabolism profile of this compound has also been investigated using liver microsomes and hepatocytes from different species, including rats, rabbits, and humans. Significant interspecies differences in metabolism were observed, which is important for determining the suitability of animal species for preclinical safety studies nih.gov. For example, the major route of metabolism in rats involved para-hydroxylation on the R4 phenyl, a pathway not observed in humans and several other species nih.gov.

Preclinical Metabolism and Pharmacokinetics of Cdp 840

In Vitro Metabolic Pathways Identification

In vitro models, such as liver microsomes and hepatocytes, are fundamental tools for elucidating the metabolic pathways of drug candidates. researchgate.netresearchgate.net These systems allow for the identification of both Phase I and Phase II metabolites, providing insights into the biotransformation processes a compound is likely to undergo in the body.

The initial steps in the metabolism of many drugs involve Phase I oxidative reactions, primarily catalyzed by cytochrome P450 enzymes located in liver microsomes. researchgate.netnih.gov For CDP-840, in vitro studies using liver microsomes from various species have been conducted to identify its Phase I oxidative metabolites. nih.gov

Research has shown that at least ten Phase I oxidative metabolites of this compound, designated M1 through M10, can be detected in microsomal incubations. nih.gov The primary metabolic transformation observed in rats involves para-hydroxylation on the R4 phenyl group. nih.gov However, this specific metabolic pathway was not observed in humans or several other species. nih.gov This highlights the significant role of the chemical structure in directing the metabolic process.

Table 1: Summary of Major Phase I Oxidative Metabolites of this compound in Rat Liver Microsomes

| Metabolite ID | Metabolic Reaction |

| M1-M10 | Oxidative Metabolism |

| Major Rat Metabolite | para-hydroxylation on the R4 phenyl |

This table is based on the detection of at least 10 oxidative metabolites in microsomal incubations, with a specific major pathway identified in rats. nih.gov

Following Phase I reactions, drug molecules often undergo Phase II conjugation, where an endogenous substance is added to the molecule to increase its water solubility and facilitate its excretion. nih.gov Hepatocytes are a valuable in vitro system for studying these reactions as they contain both Phase I and Phase II enzymes. nih.govnih.gov

Studies with freshly isolated hepatocytes from rats, rabbits, and humans have demonstrated more extensive metabolism of this compound compared to that observed in microsomes alone. nih.gov In addition to the Phase I metabolites, several Phase II conjugates were identified. nih.gov A notable finding from these studies was the identification of pyridinium glucuronide as the major metabolite in human hepatocytes, a conjugate that was not detected in rat hepatocytes. nih.gov

Table 2: Key Identified Phase II Conjugate of this compound

| Species | Major Phase II Conjugate |

| Human | Pyridinium glucuronide |

| Rat | Not detected |

Interspecies Differences in Metabolic Profiles

Significant differences in the metabolism of this compound have been observed between species. nih.govrug.nlnih.gov As mentioned, the major route of metabolism in rat liver microsomes, para-hydroxylation on the R4 phenyl, is not a pathway seen in humans. nih.gov Furthermore, the formation of the major human metabolite, pyridinium glucuronide, does not occur in rats. nih.gov These qualitative and quantitative differences in metabolic profiles are crucial considerations when extrapolating preclinical safety and efficacy data from animal models to humans. nih.gov

Influence of Structural Modifications on Metabolic Stability and Pathways

Understanding the relationship between a compound's structure and its metabolic fate is a cornerstone of modern drug design, aiming to enhance metabolic stability and optimize pharmacokinetic properties. researchgate.netnih.govpressbooks.pub For this compound, specific structural modifications have been shown to significantly alter its metabolism and reduce interspecies differences. nih.gov

For instance, the introduction of a p-Cl substitution on the R4 phenyl group of this compound greatly reduced the species differences observed in microsomal metabolism. nih.gov Additionally, the formation of an N-oxide on the R3 position eliminated the N-glucuronide formation that was prominent in human hepatocytes. nih.gov These findings demonstrate that targeted structural modifications can be a powerful strategy to modulate metabolic pathways, improve the metabolic stability of a drug candidate, and potentially create a more predictable pharmacokinetic profile across species. researchgate.net

Table 3: Impact of Structural Modifications on this compound Metabolism

| Structural Modification | Effect on Metabolism |

| p-Cl substitution on R4 | Reduced interspecies differences in microsomal metabolism |

| N-oxide formation on R3 | Eliminated N-glucuronide formation in human hepatocytes |

Advanced Research Methodologies and Analytical Approaches Utilized in Cdp 840 Studies

Biochemical Assays for PDE4 Enzyme Activity and Selectivity

Biochemical assays are fundamental to characterizing the inhibitory potency and selectivity of compounds like CDP-840 against target enzymes such as PDE4. These assays typically measure the ability of the compound to inhibit the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), the substrate for PDE4.

Studies have shown that this compound is a potent inhibitor of PDE4 isoenzymes, with reported IC₅₀ values generally in the low nanomolar range (2-30 nM). nih.gov It has demonstrated no significant inhibitory effect on other PDE families, including PDE-1, 2, 3, 5, and 7, even at much higher concentrations (> 100 µM), highlighting its selectivity for PDE4. nih.gov this compound has been characterized as a competitive inhibitor of all PDE4 isoenzymes. nih.gov

Research has also investigated this compound's activity against different human recombinant PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). Reported IC₅₀ values for these subtypes expressed in yeast include 4 nM for PDE4A, 9 nM for PDE4B, 9 nM for PDE4C, and 45 nM for PDE4D. rndsystems.comtocris.com This indicates that this compound inhibits all four major PDE4 subtypes, although with some variation in potency. rndsystems.comtocris.com Studies have shown it is equally active against isoenzymes lacking the UCR1 domain (PDE4B2 and PDE4D2). nih.gov

Biochemical assays often involve the use of radiolabeled cAMP ([³²P]cAMP or [³H]cAMP) as a substrate. The enzyme reaction is initiated by adding the PDE4 enzyme in the presence or absence of the inhibitor. After a defined incubation period, the reaction is stopped, and the remaining substrate is separated from the product (5'-AMP). The amount of product formed, or substrate remaining, is then quantified, typically using techniques like charcoal separation to bind the unhydrolyzed substrate, allowing the measurement of the hydrolyzed product. google.com The reduction in product formation in the presence of the inhibitor, compared to control, allows for the calculation of IC₅₀ values.

Binding studies using radiolabeled ligands, such as [³H]-rolipram, a known PDE4 inhibitor, have also been employed to assess the affinity of this compound for the high-affinity rolipram (B1679513) binding site (HARBS) on PDE4. This compound has been shown to inhibit the binding of [³H]-rolipram to PDE4A, B, C, and D with dissociation constants (Kd app) in the range of 7-19 nM. nih.gov This is in agreement with its activity at the catalytic site. nih.gov

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Different PDE Enzymes and PDE4 Subtypes

Cell-Based Assays for Signaling Pathway Analysis and Functional Outcomes

Cell-based assays are crucial for evaluating the functional consequences of PDE4 inhibition by this compound in a more physiologically relevant context. These assays utilize various cell types, particularly those involved in inflammatory and immune responses, where PDE4 plays a significant role.

A primary focus of cell-based studies is to measure the increase in intracellular cAMP levels following treatment with this compound, as PDE4 is the primary enzyme responsible for cAMP hydrolysis in many inflammatory cells. Elevated cAMP levels can activate protein kinase A (PKA) and exchange proteins activated by cAMP (EPAC), leading to downstream effects that modulate cellular functions.

Another key application of cell-based assays is to assess the impact of this compound on the release of inflammatory mediators, such as cytokines and chemokines, from activated cells. For example, studies have used human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) to induce the release of tumor necrosis factor-alpha (TNF-α). This compound has been shown to inhibit the release of TNF-α from LPS-stimulated human PBMCs. gre.ac.uknih.gov Other inflammatory mediators, such as leukotriene B4 (LTB₄), have also been measured in cell-based or whole blood assays to evaluate the anti-inflammatory effects of this compound. nih.gov

Cell-based assays can also investigate the effects of this compound on other cellular processes influenced by cAMP, including cell proliferation, differentiation, migration, and degranulation. For instance, PDE4 inhibitors are known to inhibit eosinophil chemotaxis and degranulation. nih.gov

Various techniques are employed in these assays, including enzyme-linked immunosorbent assays (ELISA) or similar immunoassays to quantify cytokine and chemokine levels in cell culture supernatants, and techniques to measure intracellular cAMP levels, such as competitive binding assays or reporter gene assays. nih.gov Flow cytometry can be used to analyze cell surface marker expression or intracellular signaling pathway activation.

Studies have noted that the potency of this compound can be reduced in whole blood assays compared to assays using isolated PBMCs, suggesting that factors present in whole blood, such as plasma protein binding, can influence its activity. nih.gov

In Vivo Animal Model Design and Assessment Techniques

In vivo animal models are essential for evaluating the efficacy and pharmacological profile of this compound in a complex biological system, providing insights into its potential therapeutic effects in relevant disease conditions. Models are designed to mimic aspects of human diseases where PDE4 inhibition is expected to be beneficial, particularly respiratory and inflammatory disorders.

Common animal models used in the study of PDE4 inhibitors like this compound include models of airway inflammation and bronchoconstriction. For example, allergen-induced responses in sensitized animals, such as guinea pigs or squirrel monkeys, are used to assess the ability of this compound to inhibit early and late phase bronchoconstriction and reduce inflammatory cell infiltration in the airways. medchemexpress.comnih.gov In these models, animals are sensitized to an allergen (e.g., ovalbumin) and subsequently challenged with the same allergen, triggering asthmatic responses.

Assessment techniques in these models include measuring changes in pulmonary function, such as airway resistance and compliance, often using plethysmography or other respiratory mechanics measurement systems. nih.gov Bronchoalveolar lavage (BAL) is frequently performed to collect fluid and cells from the airways, allowing for the analysis of inflammatory cell counts (e.g., eosinophils, neutrophils) and the measurement of cytokine and chemokine levels in the BAL fluid using techniques like ELISA. nih.gov Histological examination of lung tissue can provide further information on inflammatory cell infiltration and tissue remodeling.

Other in vivo models used to study the anti-inflammatory effects of this compound include models of inflammatory cell recruitment, such as IL-5-induced pleural eosinophilia in rats. This compound has been shown to cause a dose-dependent reduction in eosinophil accumulation in this model. nih.gov Assessment involves quantifying the number of eosinophils in the pleural exudate.

Pharmacokinetic studies in animals are also conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies often involve administering the compound to animals and collecting biological samples (e.g., blood, urine, tissues) at various time points for analysis using chromatographic and spectrometric methods. ncats.io

Chromatographic and Spectrometric Methods for Metabolite Profiling

Chromatographic and spectrometric methods are indispensable for studying the metabolism of this compound, identifying its metabolites, and quantifying the parent compound and metabolites in biological samples. Understanding the metabolic fate of this compound is crucial for evaluating its pharmacokinetics and potential for drug interactions.

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for metabolite profiling. This hyphenated technique combines the separation power of liquid chromatography (e.g., HPLC or UPLC) to separate the parent compound from its metabolites in complex biological matrices (such as plasma, urine, or liver microsome incubations) with the sensitive and selective detection capabilities of mass spectrometry. ncats.io Mass spectrometry provides information on the molecular weight of the parent compound and its metabolites, and fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can help elucidate the chemical structures of the metabolites.

Other chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), may also be used depending on the volatility and thermal stability of the compound and its metabolites. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information for metabolite identification, often used in conjunction with MS data.

Metabolism studies involving this compound have been conducted using liver microsomes from different species to investigate the sites and pathways of metabolism. ncats.io These in vitro studies help predict how the compound might be metabolized in vivo. Identification of metabolites involves comparing chromatographic retention times and mass spectral data of peaks in biological samples to those of synthesized or predicted metabolites.

Studies have identified metabolites of this compound, including an N-oxide metabolite. ncats.io These analytical techniques are critical for tracking the levels of the parent drug and its metabolites over time in pharmacokinetic studies and for understanding potential differences in metabolism across species.

Computational Chemistry and Structure-Activity Relationship (SAR) Methodologies in PDE4 Inhibitor Design

Computational chemistry and structure-activity relationship (SAR) methodologies play a significant role in the design, optimization, and understanding of PDE4 inhibitors like this compound. These approaches utilize computational tools and the analysis of structural modifications to correlate chemical structure with biological activity.

Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of this compound with the active site of the PDE4 enzyme. Molecular docking predicts the preferred binding orientation and affinity of the inhibitor to the enzyme's binding pocket, providing insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding potency and selectivity. researchgate.net Molecular dynamics simulations can further explore the stability of the complex and the conformational changes of the enzyme and inhibitor over time.

Quantitative structure-activity relationship (QSAR) methodologies aim to build mathematical models that relate structural descriptors of a series of compounds to their biological activity (e.g., PDE4 inhibitory potency). These models can help identify structural features that are important for activity and predict the activity of new, untested compounds.

SAR studies involving this compound and its analogues have been conducted to understand how modifications to different parts of the molecule affect its PDE4 inhibitory activity and other properties, such as metabolic stability and selectivity. researchgate.nettandfonline.com For example, studies have explored the impact of substituents on the aryl rings and modifications to the linker region on PDE4 inhibition and affinity for the high-affinity rolipram binding site. researchgate.net These studies are guided by the structural information obtained from computational modeling and the activity data generated from biochemical and cell-based assays.

Computational approaches can also be used to assess other important properties, such as predicted pharmacokinetic parameters and potential off-target interactions. For instance, computational methods and in vitro assays have been used to evaluate the affinity of PDE4 inhibitors for the human ether-a-go-go related gene (hERG) potassium channel, as inhibition of this channel can lead to cardiac side effects. researchgate.net

By integrating computational predictions with experimental data from biochemical and cellular assays, SAR studies and computational chemistry methodologies accelerate the process of identifying potent, selective, and metabolically stable PDE4 inhibitors with favorable pharmacokinetic profiles.

Broader Academic Contributions and Future Directions in Cdp 840 Research

Insights Gained for PDE4 Biology and Therapeutic Targeting

Research involving CDP-840 has contributed to a deeper understanding of the role of PDE4 enzymes in regulating cellular functions, particularly in inflammatory and immune cells. This compound's potent and selective inhibition of all PDE4 subtypes underscored the potential of targeting this enzyme family for anti-inflammatory therapy. nih.gov Studies with this compound and other PDE4 inhibitors have demonstrated their ability to suppress the function of various inflammatory and resident cells involved in the pathogenesis of diseases like asthma and COPD. rutgers.edu This includes inhibiting the recruitment and activation of inflammatory cells and mitigating physiological changes in lung function in response to inflammatory stimuli. rutgers.edu

Furthermore, comparisons between this compound and other PDE4 inhibitors like rolipram (B1679513) have highlighted distinctions in their inhibitory mechanisms and interactions with PDE4 isoforms. This compound acts as a simple competitive inhibitor across PDE4 isoenzymes, whereas rolipram exhibits heterogeneity in its inhibition, suggesting different binding affinities to various conformational states of the enzyme. nih.gov This comparative analysis has been crucial in understanding the complexity of PDE4 regulation and the nuances of inhibitor binding, informing the design of subsequent PDE4 inhibitors.

Potential for Mechanistic Repurposing in Novel Preclinical Disease Models

While initially developed for respiratory conditions, the understanding of PDE4's broad involvement in cAMP signaling and inflammation suggests potential for repurposing this compound or its mechanistic insights in other preclinical disease models. PDE4 inhibitors, including this compound, have been explored in preclinical models of neurological conditions such as alcohol use disorder. mdpi.comnih.gov Studies in rodents have shown that this compound can reduce ethanol (B145695) intake and preference, suggesting a role for PDE4 in regulating alcohol-related behaviors. nih.gov This indicates that the mechanistic understanding gained from this compound's activity in inflammatory pathways could be applicable to disorders with underlying neuroinflammatory or cAMP dysregulation components. researchgate.netresearchgate.net

Preclinical work has also evaluated PDE4 inhibitors, including this compound, in models of chronic liver disease, another condition with significant inflammatory involvement. researchgate.net Although clinical translation in these areas has faced challenges, the preclinical data generated with compounds like this compound provide a foundation for exploring the therapeutic potential of PDE4 inhibition in diverse disease contexts beyond its initial focus. researchgate.net

Strategies for Developing Improved PDE4 Inhibitors Based on this compound Lessons

Structure-activity relationship (SAR) studies involving this compound and its analogues have been instrumental in identifying structural features crucial for PDE4 potency and selectivity, as well as those that might contribute to adverse effects. researchgate.netresearchgate.netresearchgate.net Research aimed at improving the metabolic stability and pharmacokinetic parameters of this compound analogues has led to the discovery of new compounds with improved properties. researchgate.netresearchgate.net These efforts often involve targeted modifications to the chemical structure to optimize the balance between efficacy, metabolic profile, and reduced affinity for targets associated with side effects, such as the high-affinity rolipram binding site (HARBS) believed to be linked to emesis. mdpi.comnih.gov The lessons learned from the development of compounds like this compound continue to inform strategies for creating PDE4 inhibitors with improved therapeutic windows, including exploring inhaled delivery and developing inhibitors with enhanced selectivity for specific PDE4 subtypes (e.g., PDE4B over PDE4D) that may be more closely associated with therapeutic effects than side effects. mdpi.comnih.gov

Unexplored Research Avenues in PDE4 Regulation and this compound's Role

Despite significant progress, several unexplored research avenues remain regarding PDE4 regulation and the specific role this compound could play in illuminating these areas. The complex interplay between different PDE4 isoforms and their splice variants in various cell types and disease states is still an active area of research. nih.gov While this compound is a non-selective PDE4 inhibitor, studies using it in conjunction with isoform-selective tools could help dissect the contributions of individual PDE4 subtypes to specific cellular responses and disease phenotypes.

The regulation of PDE4 activity involves not only transcriptional mechanisms but also post-translational modifications like phosphorylation and interactions with scaffolding proteins. nih.gov Further research is needed to fully understand how these regulatory mechanisms are altered in disease and how inhibitors like this compound might influence these processes. Exploring the impact of this compound on specific PDE4 signaling complexes and their compartmentalization within cells could provide deeper insights into the spatial and temporal regulation of cAMP signaling.

Integration of Omics Data (e.g., Gene Expression Modulation) in Future Studies

Future research on PDE4 inhibitors, including studies building upon the knowledge gained from this compound, can significantly benefit from the integration of omics data. Techniques such as transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular and molecular changes induced by PDE4 inhibition. numberanalytics.comnih.gov

Q & A

Q. What methodologies validate computational predictions of this compound’s binding affinity?

- Methodological Answer : Compare docking scores (e.g., AutoDock Vina) with experimental data (e.g., SPR, ITC). Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability (RMSD <2Å). Validate with mutagenesis studies targeting predicted binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.